3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile
Overview
Description
“3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile” is a chemical compound . It belongs to the class of compounds known as pyrazoles, which are considered privileged scaffolds in medicinal chemistry .
Synthesis Analysis
Pyrazoles can be synthesized using a variety of methods . For example, one method involves the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
Pyrazoles are versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results .Scientific Research Applications
Carbon Dioxide Fixation
A study explored the use of a bifunctional frustrated Lewis pair for the fixation of carbon dioxide and related small molecules, resulting in the formation of zwitterionic, bicyclic boraheterocycles. This process is significant for its applications in carbon capture and utilization, highlighting the role of pyrazolylborane derivatives in environmental chemistry (Theuergarten et al., 2012).
Hydrogen-bonded Structures
Research on hydrogen-bonded chains and aggregates in pyrazole derivatives has provided insights into the molecular structures and interactions within crystals. These findings are important for the development of materials with specific optical or electronic properties (Abonía et al., 2007).
Antitumor Agents
A study involving the synthesis of novel benzimidazoles with pyrazole moieties highlighted their potential as antitumor agents. This research is crucial for the development of new cancer treatments, showing the utility of pyrazole derivatives in medicinal chemistry (Abonía et al., 2011).
Cooperative Molecular Dimers
The synthesis and characterization of pyrazoles with specific substituents led to the observation of cooperative molecular dimers through hydrogen bonding. Such studies are fundamental for designing molecules with desired chemical properties and behaviors (Zheng et al., 2010).
Green Chemistry Applications
A green, solvent-free synthesis method for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines showcases the environmental benefits of employing pyrazole derivatives in organic synthesis, reducing the need for hazardous solvents and streamlining chemical processes (Al-Matar et al., 2010).
Safety and Hazards
Future Directions
The future directions of research on “3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzonitrile” and similar compounds could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, more research could be done to determine their safety and hazards .
Properties
IUPAC Name |
3-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-5-10(7-11)9-15/h4-8H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBIIYNGXZDKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182583 | |
Record name | 3-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876299-39-7 | |
Record name | 3-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876299-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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